Ethyl 3-methylbutyrate - d9
説明
Ethyl 3-methylbutyrate (C₇H₁₄O₂; molecular weight: 130.2 g/mol) is a short-chain ethyl ester derived from 3-methylbutyric acid and ethanol. It is a key aroma-active compound in alcoholic beverages (e.g., whisky, cider, and baijiu), fruits (e.g., mango), and fermented products, contributing fruity, apple, and pineapple notes .
特性
分子式 |
C7H5D9O2 |
|---|---|
分子量 |
139.24 |
純度 |
95% min. |
同義語 |
Ethyl 3-methylbutyrate - d9 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Esters
Molecular and Functional Properties
The table below compares ethyl 3-methylbutyrate with analogous esters in terms of molecular structure, aroma profile, and occurrence:
*Ethyl acetate contributes positively at low concentrations (<150 mg/L) but imparts a solvent-like off-note at higher levels .
Aroma Contribution and Odor Activity Value (OAV)
Ethyl 3-methylbutyrate exhibits a significantly higher odor impact than many analogs due to its low odor threshold (as low as 0.015 μg/L in apple brandy) . For example:
- In Chinese baijiu, ethyl 3-methylbutyrate has an OAV of 12,525.24 , far exceeding ethyl caproate (OAV: 418.37) and butyl 2-methylbutyrate (OAV: 6,045.59), making it critical for "pit mud" and sweet aromas .
- In mango, ethyl 3-methylbutyrate synergizes with ethyl butyrate and ethyl 2-methylpropionate to enhance fruity perception .
In contrast, ethyl hexanoate and ethyl octanoate dominate in whisky and icewine but require higher concentrations to impact aroma due to their higher odor thresholds (e.g., ethyl hexanoate: 0.05–5 μg/L) .
Concentration Variability Across Matrices
Alcoholic Beverages
- Cider : Ethyl 3-methylbutyrate recovery rates range from 93–117% in purge-and-trap GC-MS analysis, with concentrations influenced by yeast strains and fermentation conditions .
- Whisky: Ethyl 3-methylbutyrate is a major aroma-active compound, while long-chain esters (e.g., ethyl decanoate) dominate the ester profile but contribute less to aroma .
- Baijiu : Concentrations vary by fermentation stage, peaking during late fermentation due to microbial esterification .
Fruits and Fermented Foods
- Mango: Ethyl 3-methylbutyrate is a key fruity ester, with concentrations modulated by terpenoid degradation pathways during ripening .
- Truffles : It distinguishes black truffle aroma from summer truffle, alongside ethyl butyrate and 2,3-butanedione .
Impact of Production Variables
- Yeast Strains: Non-Saccharomyces yeasts (e.g., Lachancea thermotolerans) significantly increase ethyl 3-methylbutyrate levels in wine compared to S. cerevisiae .
- Raw Materials : Cereal malts in whisky production elevate ethyl 3-methylbutyrate concentrations versus unmalted grains .
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